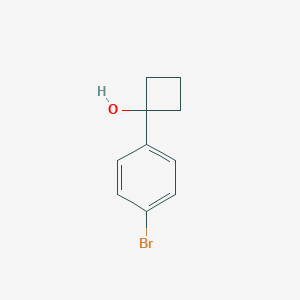
1-(4-Bromophenyl)cyclobutanol
Vue d'ensemble
Description
“1-(4-Bromophenyl)cyclobutanol” is a chemical compound with the CAS Number: 19936-14-2. It has a molecular weight of 227.1 and its IUPAC name is 1-(4-bromophenyl)cyclobutanol . It is a solid substance stored at a temperature of 2-8°C in a dry, sealed environment .
Molecular Structure Analysis
The molecular formula of “1-(4-Bromophenyl)cyclobutanol” is C10H11BrO . The InChI code is 1S/C10H11BrO/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5,12H,1,6-7H2 .Physical And Chemical Properties Analysis
“1-(4-Bromophenyl)cyclobutanol” is a solid substance with a molecular weight of 227.1 . It should be stored in a dry environment at a temperature of 2-8°C .Applications De Recherche Scientifique
It’s also important to note that the use of this compound should be limited to research and development and it’s not advised for medicinal, household or other uses .
- Cyclobutanol, a compound with a similar structure, is known to be a useful intermediate in organic synthesis . The reactivity of cyclobutanol, particularly due to its strained ring structure, makes it a useful intermediate in organic synthesis . It can be transformed into other useful compounds through a series of chemical reactions, thereby contributing to the synthesis of more complex molecules .
- As an intermediate, cyclobutanol could potentially play a role in the creation of certain pharmaceuticals . Its strained structure might be leveraged to create novel therapeutic compounds with unique activity profiles .
- In material science, compounds like “1-(4-Bromophenyl)cyclobutanol” could be used in the synthesis of new materials. The specific properties of the compound, such as its reactivity or polarity, could influence the properties of the final material .
- “1-(4-Bromophenyl)cyclobutanol” could be used in chemical synthesis as a building block to create more complex molecules . Its specific structure and properties could influence the properties of the final product .
- In chromatography, “1-(4-Bromophenyl)cyclobutanol” could potentially be used as a standard or a tracer due to its specific properties .
Organic Synthesis
Pharmaceutical Industry
Material Science
Chemical Synthesis
Chromatography
Analytical Research
- Cyclobutanol, a compound with a similar structure, is known to be a useful intermediate in organic synthesis . The reactivity of cyclobutanol, particularly due to its strained ring structure, makes it a useful intermediate in organic synthesis . It can be transformed into other useful compounds through a series of chemical reactions, thereby contributing to the synthesis of more complex molecules .
- As an intermediate, cyclobutanol could potentially play a role in the creation of certain pharmaceuticals . Its strained structure might be leveraged to create novel therapeutic compounds with unique activity profiles .
- In material science, compounds like “1-(4-Bromophenyl)cyclobutanol” could be used in the synthesis of new materials. The specific properties of the compound, such as its reactivity or polarity, could influence the properties of the final material .
- “1-(4-Bromophenyl)cyclobutanol” could be used in chemical synthesis as a building block to create more complex molecules . Its specific structure and properties could influence the properties of the final product .
- In chromatography, “1-(4-Bromophenyl)cyclobutanol” could potentially be used as a standard or a tracer due to its specific properties .
Organic Synthesis
Pharmaceutical Industry
Material Science
Chemical Synthesis
Chromatography
Analytical Research
Safety And Hazards
This compound is considered hazardous. If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . Skin contact should be avoided, and contaminated clothing should be removed immediately . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .
Propriétés
IUPAC Name |
1-(4-bromophenyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5,12H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAWHKTZPRKVFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477468 | |
| Record name | 1-(4-bromophenyl)cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)cyclobutanol | |
CAS RN |
19936-14-2 | |
| Record name | 1-(4-bromophenyl)cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

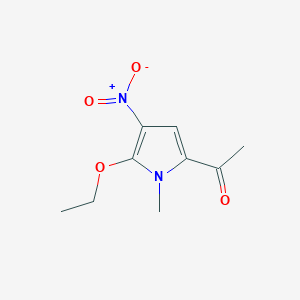
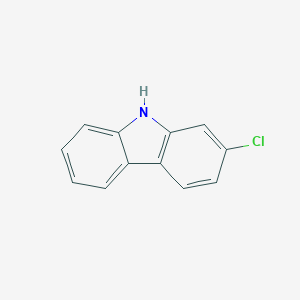
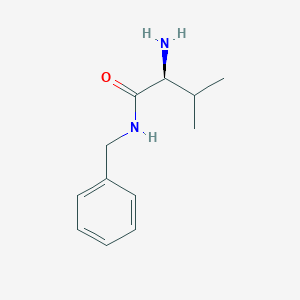
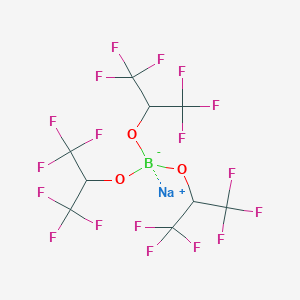
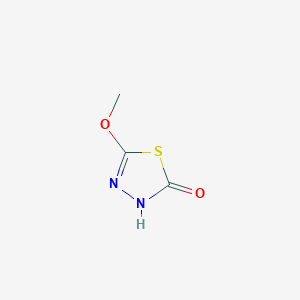

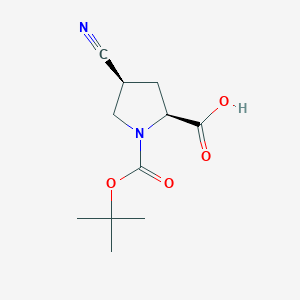
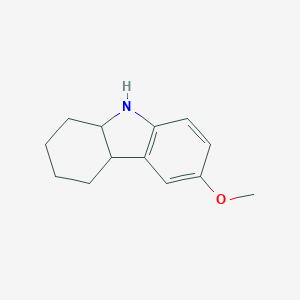
![3-Oxabicyclo[3.3.1]nonan-9-one](/img/structure/B168774.png)
![6-(Chloromethyl)benzo[d]thiazole](/img/structure/B168775.png)
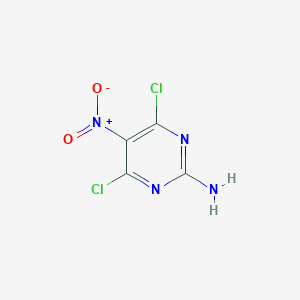
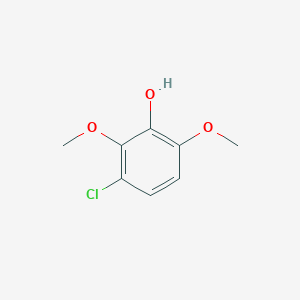
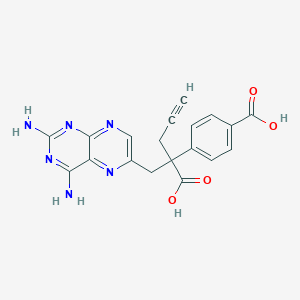
![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B168782.png)